(2,6-二甲基苯基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2,6-Dimethylphenyl)methanamine hydrochloride is not directly discussed in the provided papers. However, the synthesis of a related compound, diphenhydramine hydrochloride, is described in the first paper. Diphenhydramine hydrochloride is synthesized through an end-to-end continuous flow process that emphasizes atom economy and waste minimization. This process involves the combination of chlorodiphenylmethane and N,N-dimethylaminoethanol without additional solvents at high temperatures, resulting in the target compound as a molten salt .

Synthesis Analysis

The synthesis of diphenhydramine hydrochloride, as mentioned in the first paper, is significant due to its continuous flow methodology, which is a first for active pharmaceutical ingredient (API) production. The process achieves six of the twelve principles of green chemistry, including waste minimization and atom economy, by combining the starting materials in a 1:1 molar ratio at high temperatures to yield the target compound directly .

Molecular Structure Analysis

While the molecular structure of (2,6-Dimethylphenyl)methanamine hydrochloride is not analyzed in the provided papers, the second paper discusses the solution structures of luminescent chelates of europium (III) with a different compound. The chelates formed show three structurally different luminescent chelates in aqueous solutions, with one having a dimeric structure that initiates sensitized transitions of Eu (III) with a long lifetime . This indicates the importance of molecular structure in determining the properties and reactivity of a compound.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving (2,6-Dimethylphenyl)methanamine hydrochloride. However, the synthesis process of diphenhydramine hydrochloride described in the first paper implies a chemical reaction between chlorodiphenylmethane and N,N-dimethylaminoethanol to form the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,6-Dimethylphenyl)methanamine hydrochloride are not directly analyzed in the provided papers. Nonetheless, the first paper's description of diphenhydramine hydrochloride synthesis suggests that the target compound can exist as a molten salt at temperatures above 168 °C, which is a notable physical property . The second paper's focus on luminescent chelates of europium (III) highlights the significance of chemical properties such as luminescence and the lifetime of excited states in the context of chelate structures .

科学研究应用

催化剂和配体

研究已经证明了(2,6-二甲基苯基)甲胺盐酸盐及其衍生物在催化和作为配体中的实用性。例如,芳香胺配体,包括从2,6-二甲基苯基化合物衍生的配体,与氯化铜(I)配对,在聚合2,6-二甲基苯酚方面表现出高效率,这是生产某些聚合物的关键组分。这种组合导致了在合成聚(2,6-二甲基-1,4-苯醚)过程中的快速反应速率和低副产物形成,强调了其在工业聚合物生产中的潜力(Kim et al., 2018)。

聚合物合成

这种分子还在聚合物合成中找到了应用。已经开发了一种在水中合成α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯醚)寡聚物的新方法。该方法涉及2,6-二甲基苯酚和芳香二醇的氧化共聚合,展示了一种新的聚合物生产途径,可能对创造具有特定性能的材料,如热稳定性和溶解性,产生影响(Wu et al., 2013)。

环境应用

有趣的是,与(2,6-二甲基苯基)甲胺盐酸盐相关的化合物已被指出在环境应用中发挥作用,例如生物降解过程。已经确定Mycobacterium neoaurum B5-4能够降解2,6-二甲基苯酚,表明了用于生物修复受到与(2,6-二甲基苯基)甲胺盐酸盐相关的工业污染物污染环境的潜力(Ji et al., 2019)。

结构研究

与(2,6-二甲基苯基)甲胺盐酸盐相关的化合物的结构分析为了解它们的性质和应用提供了见解。例如,关于螯合苯胺基-亚胺供体的镍配合物的研究揭示了固态结构和溶液依赖性行为,为它们在烯烃聚合催化中的应用提供了信息(Gao et al., 2004)。

作用机制

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Methenamine, a structurally similar compound, is known to exert its antibacterial effects through the release of formaldehyde in acidic environments .

Action Environment

The efficacy of methenamine, a structurally similar compound, is known to be dependent on the ph of the environment, with greater efficacy observed in more acidic environments .

属性

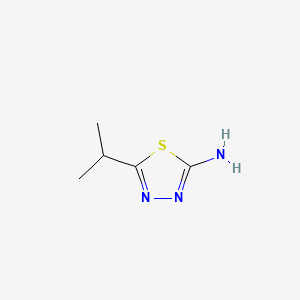

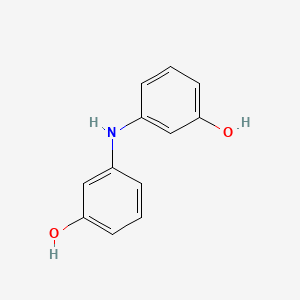

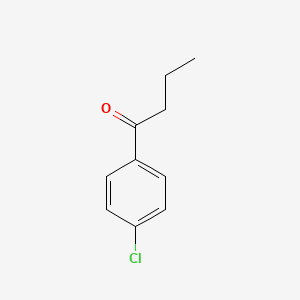

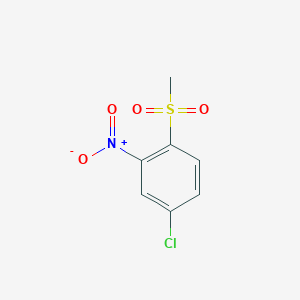

IUPAC Name |

(2,6-dimethylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-8(2)9(7)6-10;/h3-5H,6,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAUIHXPXIFDSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595929 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylphenyl)methanamine hydrochloride | |

CAS RN |

345665-28-3 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。